5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of substituents: The 4-chlorobenzoyl, ethanesulfonyl, and 4-ethoxyphenyl groups can be introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the substituted thiophene with the appropriate amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amine groups.
Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Thiophene derivatives are often used as ligands in catalytic reactions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Research: Used as a probe to study enzyme interactions or receptor binding.
Medicine
Therapeutics: Investigated for potential use in treating diseases such as cancer, inflammation, or infections.
Industry
Materials Science: Utilized in the development of organic semiconductors, conductive polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene cores but different substituents.
Benzoyl derivatives: Compounds with benzoyl groups attached to various aromatic or heterocyclic systems.
Sulfonyl derivatives: Compounds containing sulfonyl groups, often used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-amino-5-(4-ethoxyanilino)-4-ethylsulfonylthiophen-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-3-28-16-11-9-15(10-12-16)24-21-20(30(26,27)4-2)17(23)19(29-21)18(25)13-5-7-14(22)8-6-13/h5-12,24H,3-4,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQYHWWVTUEHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.